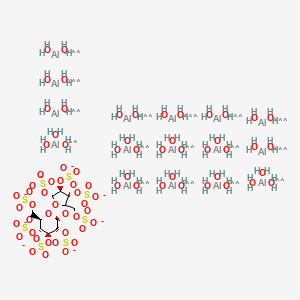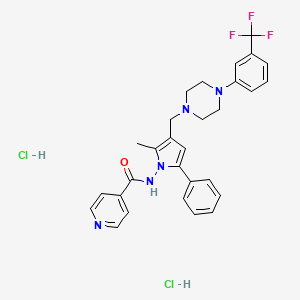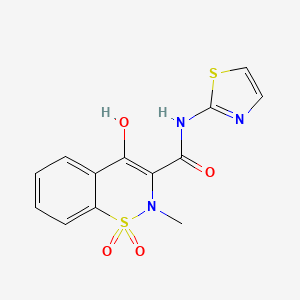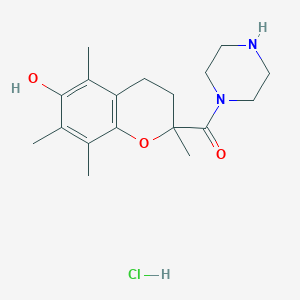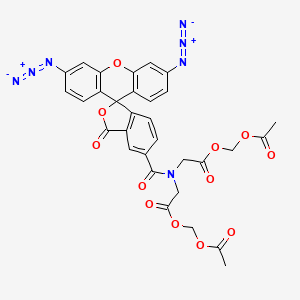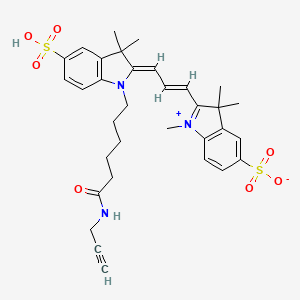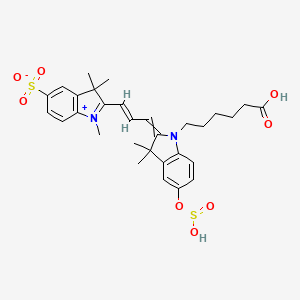
盐酸5-氯-1-(5-氯-2-(甲磺酰)苄基)-2-亚氨基-1,2-二氢吡啶-3-甲酰胺
描述
TAK 259 is a novel, selective, and orally active α1D adrenergic receptor antagonist. It has shown promise as a therapeutic agent for the treatment of symptoms of overactive bladder (OAB). TAK 259 exhibits an anti-frequency effect and reduces the burden of the human Ether-a-Go-Go-Related gene (HERG) .
科学研究应用
TAK 259 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential therapeutic agent for treating overactive bladder and related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TAK 259 involves the preparation of 5-chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve chlorination, sulfonylation, and imination reactions under controlled conditions .
Industrial Production Methods: Industrial production of TAK 259 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: TAK 259 undergoes various chemical reactions, including:
Oxidation: TAK 259 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert TAK 259 into its reduced forms.
Substitution: TAK 259 can undergo substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of TAK 259, which retain the core structure but have modified functional groups .
作用机制
TAK 259 exerts its effects by selectively antagonizing the α1D adrenergic receptor. This receptor is involved in the regulation of smooth muscle contraction in the bladder. By blocking this receptor, TAK 259 reduces bladder contractions and alleviates symptoms of overactive bladder. Additionally, TAK 259 reduces the burden of the human Ether-a-Go-Go-Related gene (HERG), which is associated with cardiac arrhythmias .
相似化合物的比较
Similar Compounds:
Prazosin: Another α1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Tamsulosin: Selective α1A adrenergic receptor antagonist used for treating benign prostatic hyperplasia.
Alfuzosin: Non-selective α1 adrenergic receptor antagonist used for treating benign prostatic hyperplasia.
Uniqueness of TAK 259: TAK 259 is unique due to its high selectivity for the α1D adrenergic receptor, which makes it particularly effective for treating overactive bladder without significantly affecting other adrenergic receptors. This selectivity reduces the risk of side effects commonly associated with non-selective adrenergic receptor antagonists .
属性
IUPAC Name |
5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYDDZQXFWUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192347-42-4 | |
| Record name | TAK-259 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192347424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-259 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RB1YS16TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


